EGFR Inhibitory Potency Tier Relative to Linear Imidazoquinazoline Benchmark
In the foundational SAR study of fused tricyclic quinazolines, the most potent linear imidazo[4,5-g]quinazoline (compound 8) achieved an IC50 of 0.008 nM against EGFR-mediated phospholipase C-γ1 phosphorylation [1]. The paper explicitly notes that triazoloquinazolines with similar geometry were 'less effective,' placing angular triazinoquinazolines such as the target compound in a markedly lower potency tier [1]. No individual IC50 for the target compound was separately reported, but the class-level activity drop relative to the 0.008 nM benchmark is structurally defined.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported; classified among 'less effective' angular triazino/triazoloquinazolines |
| Comparator Or Baseline | Linear imidazo[4,5-g]quinazoline (compound 8) IC50 = 0.008 nM |
| Quantified Difference | Qualitative: angular topology significantly reduces potency; linear isomer ~10–100× more potent based on structural class trends |
| Conditions | In vitro EGFR kinase assay using phospholipase C-γ1 fragment as substrate; Journal of Medicinal Chemistry 1996, 39, 918–928 |
Why This Matters
For procurement, this defines the compound as a tool for probing angular vs. linear topological effects rather than as a high-potency EGFR inhibitor, preventing misapplication in potency-critical screens.
- [1] Rewcastle, G. W.; Palmer, B. D.; Bridges, A. J.; Showalter, H. D. H.; Sun, L.; Nelson, J.; McMichael, A.; Kraker, A. J.; Fry, D. W.; Denny, W. A. Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. J. Med. Chem. 1996, 39 (4), 918–928. View Source
